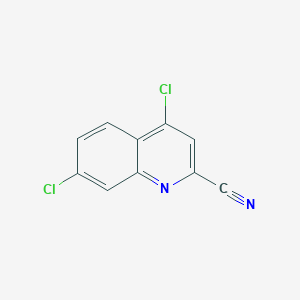

4,7-Dichloroquinoline-2-carbonitrile

Description

4,7-Dichloroquinoline-2-carbonitrile (C₁₀H₄Cl₂N₂) is a halogenated quinoline derivative featuring chlorine substituents at positions 4 and 7 and a cyano group at position 2. It is synthesized via oxidation of 4,7-dichloroquinoline followed by treatment with dimethylcarbamyl chloride and trimethylsilyl cyanide under reflux conditions . This compound serves as a critical intermediate in pharmaceutical chemistry, particularly in the development of positron emission tomography (PET) tracers for metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators and anti-malarial agents like amodiaquine . Its planar molecular structure, confirmed by single-crystal X-ray studies (mean C–C bond deviation: 0.014 Å), enhances reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Propriétés

Formule moléculaire |

C10H4Cl2N2 |

|---|---|

Poids moléculaire |

223.05 g/mol |

Nom IUPAC |

4,7-dichloroquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H4Cl2N2/c11-6-1-2-8-9(12)4-7(5-13)14-10(8)3-6/h1-4H |

Clé InChI |

VJLZHMDYSYFMPA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C(N=C2C=C1Cl)C#N)Cl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antimalarial Properties

One of the most prominent applications of 4,7-Dichloroquinoline-2-carbonitrile is in the field of antimalarial drug development. It serves as an intermediate for several antimalarial agents, including hydroxychloroquine sulfate, which is used to treat malaria and autoimmune diseases such as lupus .

Recent studies have demonstrated that derivatives of this compound exhibit significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. For instance:

- In vitro Efficacy : The compound showed IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for resistant strains .

- In vivo Studies : Animal models infected with P. falciparum demonstrated substantial antiplasmodial activity when treated with formulations containing this compound .

Antibacterial and Antifungal Activities

Beyond its antimalarial properties, this compound has shown promising antibacterial and antifungal activities. Research indicates that it can inhibit various bacterial strains and fungi, potentially offering new avenues for treating infections resistant to conventional antibiotics .

Insecticidal Applications

Recent investigations have highlighted the insecticidal properties of quinoline derivatives, including this compound. Studies have reported significant larvicidal and pupicidal effects against mosquito vectors responsible for malaria and dengue transmission:

- Toxicity Levels : Lethal toxicity ranged from 4.408 µM/mL for first instar larvae to 10.669 µM/mL for pupae in Aedes aegypti and Anopheles stephensi populations .

Table 1: Antiplasmodial Activity of this compound Derivatives

| Compound | IC50 (nM) | Strain Type | Reference |

|---|---|---|---|

| This compound | 6.7 | Chloroquine-sensitive | |

| This compound | 8.5 | Chloroquine-resistant |

Table 2: Insecticidal Efficacy Against Mosquito Vectors

| Species | Lethal Concentration (µM/mL) | Development Stage |

|---|---|---|

| Aedes aegypti | 5.016 | Larva |

| Aedes aegypti | 10.669 | Pupa |

| Anopheles stephensi | 4.408 | Larva |

| Anopheles stephensi | 7.958 | Pupa |

Case Studies

- Hydroxychloroquine Development : The role of this compound as an intermediate in synthesizing hydroxychloroquine has been pivotal in treating malaria and autoimmune diseases .

- Antibacterial Research : Studies exploring the antibacterial activity of quinoline derivatives have indicated that modifications to the structure can enhance efficacy against resistant bacterial strains .

- Insect Vector Control : Research focused on developing new insecticides based on quinoline derivatives has shown that these compounds can effectively reduce mosquito populations responsible for disease transmission .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Reactivity: this compound exhibits superior utility in palladium-mediated Suzuki couplings due to electron-withdrawing Cl and CN groups, enabling efficient arylations (e.g., synthesis of nitrile 27 in PET tracer development) . In contrast, amino-substituted carbonitriles (e.g., 2-aminochromenes) show reduced cross-coupling activity but enhanced hydrogen-bonding capacity, influencing their biological interactions .

- Thermal Stability: Chromene-based carbonitriles (e.g., Compound 1E) exhibit higher melting points (223–227°C) compared to this compound, likely due to intramolecular hydrogen bonding from –NH₂ and –OH groups .

- Crystallinity: Quinoline derivatives like this compound display high planarity, favoring dense crystal packing , whereas hexahydroquinolinecarbonitriles (e.g., CAS 303139-49-3) adopt non-planar conformations, reducing crystallinity .

Méthodes De Préparation

Halogen Exchange Reactions

A common strategy for introducing chlorine atoms into the quinoline skeleton involves halogen exchange using phosphorus oxychloride (POCl₃). In one protocol, 4-hydroxy-7-chloroquinoline undergoes refluxing with excess POCl₃ at 110–120°C for 1–2 hours, yielding 4,7-dichloroquinoline as an intermediate. Subsequent cyanation at the 2-position is achieved via palladium-catalyzed cross-coupling with cyanide sources. For example, treatment of 4,7-dichloroquinoline with zinc cyanide in the presence of Pd(PPh₃)₄ at 80°C in dimethylformamide (DMF) produces the target compound in 58–75% yield. This method benefits from the regioselective reactivity of the 2-position, which is more electrophilic due to the electron-withdrawing effects of the adjacent nitrile group.

Directed Ortho-Metalation

Regioselective functionalization of 4,7-dichloroquinoline has been accomplished using turbo Grignard reagents. TMPMgCl- LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) facilitates deprotonation at the 2-position, forming a magnesiated intermediate that reacts with electrophiles such as cyanogen bromide (BrCN). This approach avoids the need for prefunctionalized starting materials and achieves yields of up to 77% for 4,7-dichloroquinoline-2-carbonitrile. The reaction proceeds under mild conditions (−20°C to room temperature) and tolerates a range of substituents on the quinoline core.

Cyanation Strategies

Sandmeyer Reaction

The Sandmeyer reaction provides a classical route to aryl nitriles. Starting from 2-amino-4,7-dichloroquinoline, diazotization with sodium nitrite and hydrochloric acid followed by treatment with copper(I) cyanide (CuCN) in aqueous solution affords the nitrile derivative. However, this method suffers from moderate yields (45–60%) due to competing side reactions, such as hydrolysis of the diazonium intermediate.

Transition Metal-Catalyzed Cyanation

Modern protocols employ palladium or nickel catalysts to enable efficient cyanation. A representative procedure involves reacting 2-bromo-4,7-dichloroquinoline with potassium hexacyanoferrate(II) in the presence of Pd(OAc)₂ and Xantphos ligand. Optimized conditions (DMF, 100°C, 12 hours) yield this compound with 82% efficiency. The use of non-toxic cyanide sources, such as K₄[Fe(CN)₆], enhances the safety profile of this method.

One-Pot Multicomponent Syntheses

Cyclocondensation of Enaminonitriles

A scalable one-pot synthesis starts with 3-chloroaniline and ethyl cyanoacetate. Heating these reagents in acetic acid generates an enamine intermediate, which undergoes cyclization upon treatment with polyphosphoric acid (PPA) at 150°C. Subsequent chlorination with POCl₃ introduces the 4,7-dichloro substituents, yielding the target compound in 68% overall yield. This method integrates multiple steps into a single reactor, reducing purification demands and improving atom economy.

Functional Group Interconversion

Oxidation of Aldehydes

4,7-Dichloroquinoline-2-carbaldehyde serves as a precursor for the nitrile via oxidation. Treatment with hydroxylamine hydrochloride in ethanol under reflux forms the oxime, which is dehydrated using acetic anhydride to yield the nitrile. While this route provides high purity (>95%), the additional oxidation step increases synthetic complexity compared to direct cyanation methods.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the leading synthetic routes:

Challenges and Optimization Opportunities

A persistent challenge in the synthesis of this compound is the control of regioselectivity during halogenation and cyanation. Computational studies suggest that electronic effects dominate over steric factors, with the 2-position being activated by the electron-deficient quinoline ring . Future research could explore photocatalytic cyanation or flow chemistry setups to enhance reaction efficiency and scalability.

Q & A

Q. What are the established synthetic routes for 4,7-Dichloroquinoline-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves multi-step pathways. Key routes include:

- Conrad-Limpach synthesis : Starting with m-chloroaniline and ethyl ethoxymethylenemalonate, cyclization under acidic conditions forms the quinoline core. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces chlorine substituents .

- Decarboxylation-Chlorination : Hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester with 10% NaOH yields 4-hydroxy-7-chloroquinoline, followed by decarboxylation and POCl₃-mediated chlorination .

- Optimization Factors :

- Chlorination Efficiency : Excess POCl₃ (3–5 equivalents) at 80–110°C improves yield.

- Solvent Choice : Toluene or dichloromethane minimizes side reactions.

- Catalysts : Catalytic dimethylformamide (DMF) accelerates chlorination.

Q. Table 1: Comparison of Synthetic Routes

| Method | Key Steps | Yield Range | Critical Conditions |

|---|---|---|---|

| Conrad-Limpach | Cyclization, Chlorination | 40–60% | POCl₃, 100°C, 12h |

| Decarboxylation Pathway | Hydrolysis, Decarboxylation | 50–70% | NaOH (10%), POCl₃, reflux |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- 1H/13C NMR :

- Chlorine Effects : Adjacent chlorine atoms deshield protons (e.g., H-3 and H-8 in quinoline ring), causing downfield shifts (δ 8.5–9.0 ppm).

- Nitrile Group : The carbonitrile carbon (C-2) appears at δ 115–120 ppm in 13C NMR .

- IR Spectroscopy :

- Sharp nitrile stretch at ~2220 cm⁻¹ confirms the C≡N group.

- Mass Spectrometry (MS) :

- Molecular ion peak at m/z 198.04 (C₉H₅Cl₂N) with fragmentation patterns reflecting chlorine loss .

- X-ray Crystallography :

- Confirms planar quinoline ring (bond angles ~120°) and Cl···Cl non-covalent interactions (distance ~3.4 Å) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Antimicrobial Scaffold : The compound serves as a precursor for derivatives with modified substituents (e.g., amino, sulfonyl) to enhance antibacterial activity .

- Anticancer Probes : Functionalization at C-2 (carbonitrile) with pharmacophores like imidazole or pyridine improves kinase inhibition .

- Antimalarial Studies : Structural analogs (e.g., 4-aminoquinolines) are tested for Plasmodium protease inhibition, leveraging chlorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers optimize chlorination steps in the synthesis of this compound to minimize byproduct formation?

- Methodological Answer :

- Stepwise Chlorination : Introduce Cl at C-7 first (using milder agents like SOCl₂), followed by C-4 chlorination with POCl₃ to reduce dihalogenation byproducts.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction neutralization to prevent hydrolysis.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., mono-chlorinated species) and adjust stoichiometry .

Q. What strategies are recommended for resolving contradictory spectral data (e.g., unexpected NMR shifts) when characterizing novel derivatives?

- Methodological Answer :

- 2D NMR Techniques :

- HSQC/HMBC : Correlate ambiguous proton signals with carbon shifts to assign positions (e.g., distinguishing C-4 vs. C-7 chlorination).

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to confirm nitrile carbon assignments.

- Crystallographic Validation : Compare experimental NMR data with X-ray-derived bond lengths/angles to identify electronic anomalies .

Q. How does the electronic environment created by chlorine substituents influence the reactivity of the quinoline ring in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Cl substituents deactivate the ring, directing electrophilic substitution to C-5/C-8 positions.

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids at 80–100°C; Cl groups stabilize transition states, improving regioselectivity .

- DFT Calculations : Model HOMO/LUMO distributions to predict reactive sites (e.g., C-2 nitrile as an electron-deficient center) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.